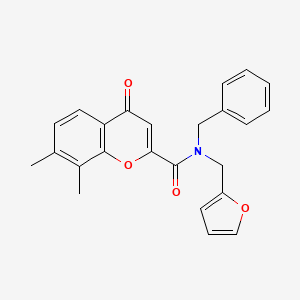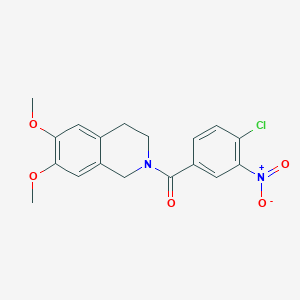
(4-chloro-3-nitrophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group substituted with a chlorine and nitro group, along with a tetrahydroisoquinoline core that is further substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzoyl ring.
Formation of Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline structure.
Methoxylation: Introduction of methoxy groups to the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The tetrahydroisoquinoline core can be oxidized to form different oxidation states, potentially leading to the formation of quinoline derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The methoxy groups may influence the compound’s solubility and bioavailability, while the tetrahydroisoquinoline core can interact with biological macromolecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include:
2-(4-chloro-3-nitrobenzoyl)benzoic acid: Shares the benzoyl and nitro groups but lacks the tetrahydroisoquinoline core.
Chlorthalidone: A diuretic with a similar benzoyl structure but different functional groups.
Indanthrone derivatives: Compounds with similar aromatic structures used in dye synthesis.
The uniqueness of 2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its combination of functional groups and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17ClN2O5 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H17ClN2O5/c1-25-16-8-11-5-6-20(10-13(11)9-17(16)26-2)18(22)12-3-4-14(19)15(7-12)21(23)24/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
NQLAVWOFZXRNAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411407.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11411409.png)

![5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11411416.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411419.png)
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411421.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411424.png)
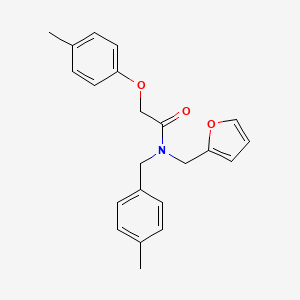
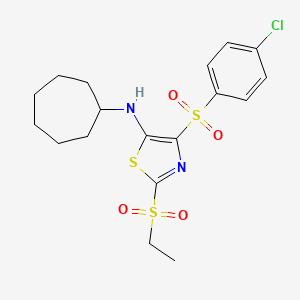
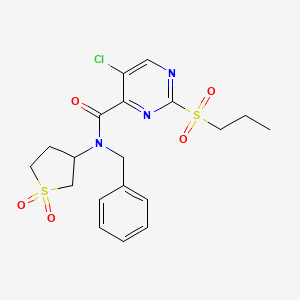

![7-(3-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411466.png)
![N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11411478.png)
